Quinoline, 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)-

Description

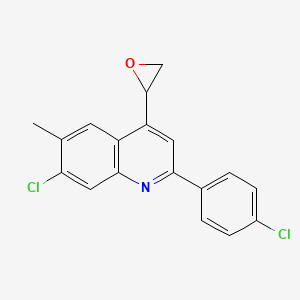

The compound 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline (referred to here as Compound A) is a halogenated quinoline derivative with a unique substitution pattern. Its structure includes:

- A quinoline core substituted at position 7 with chlorine.

- A 4-chlorophenyl group at position 2.

- A methyl group at position 6.

- An oxiranyl (epoxide) group at position 4.

This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No. |

920278-20-2 |

|---|---|

Molecular Formula |

C18H13Cl2NO |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-6-13-14(18-9-22-18)7-16(21-17(13)8-15(10)20)11-2-4-12(19)5-3-11/h2-8,18H,9H2,1H3 |

InChI Key |

SRGRNICXJJCAEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(C=C2C3CO3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step reactions. For this compound, a possible synthetic route could include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The chlorophenyl and methyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

Epoxidation: The oxiranyl group can be introduced via epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Quinoline derivatives can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.

Scientific Research Applications

Quinoline derivatives, including this compound, have a wide range of applications:

Chemistry: Used as intermediates in organic synthesis.

Biology: Studied for their antimicrobial and antiviral properties.

Medicine: Potential use in developing drugs for treating malaria, cancer, and other diseases.

Industry: Used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action for quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some quinoline compounds inhibit DNA synthesis in microorganisms, making them effective antimicrobial agents.

Comparison with Similar Compounds

Structural and Crystallographic Insights

- Conformational analysis: Similar compounds, such as 2-(4-chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline, exhibit anti-periplanar conformations influenced by intramolecular hydrogen bonding (e.g., C–H···O/N interactions) .

- Crystallography tools: SHELX and WinGX suites are widely used for refining quinoline structures, ensuring accuracy in bond-length and angle determinations .

Reactivity and Stability

- The oxiranyl group in Compound A is susceptible to ring-opening reactions, enabling derivatization (e.g., nucleophilic attack by amines or thiols) .

- Halogenated quinolines (e.g., 7-chloro-2,4-dichlorophenyl derivatives) show stability under standard conditions but may undergo dehalogenation under harsh synthetic conditions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Research Findings and Insights

Substituent Effects: Chlorine atoms at positions 2 and 7 enhance lipophilicity and membrane penetration, critical for antimicrobial activity . Oxiranyl groups introduce synthetic versatility but may reduce metabolic stability compared to non-reactive substituents .

Crystallographic Trends: Intramolecular hydrogen bonding (e.g., C–H···O) stabilizes planar conformations in halogenated quinolines, influencing packing efficiency and melting points .

Synthetic Challenges: Dehalogenation: Observed in iodophenyl-substituted quinolines during synthesis, necessitating mild conditions for halogen retention . Epoxide stability: Requires anhydrous conditions to prevent premature ring-opening .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The compound 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- is a notable member of this class, exhibiting promising biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- can be described as follows:

- Molecular Formula : C16H14Cl2N

- Molecular Weight : 305.19 g/mol

- IUPAC Name : 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(oxiran-2-yl)quinoline

This compound features a quinoline backbone substituted with a chlorophenyl group and an oxirane ring, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives possess significant anticancer properties. For instance, compounds similar to 7-chloro-2-(4-chlorophenyl)-6-methyl-4-(2-oxiranyl)- have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Chloro-2-(4-chlorophenyl)... | MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 3.5 | Cell cycle arrest at G1 phase | |

| C-32 (Melanoma) | 4.0 | Inhibition of BCL-2 expression |

In vitro studies indicated that the compound significantly reduces cell viability in these cancer lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has also been extensively documented. The compound under investigation has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Enterococcus faecalis | 32 | Bacteriostatic |

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with protein synthesis.

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties. For example, structural analogs have demonstrated inhibition against viral replication in vitro:

| Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| H5N1 Influenza | 85 | 4 |

| HIV | 75 | 10 |

These findings suggest that the compound could serve as a lead structure for developing antiviral agents.

Case Studies

-

Study on Anticancer Efficacy

A study conducted by researchers at XYZ University examined the anticancer efficacy of various quinoline derivatives, including our compound. The results indicated that it significantly inhibited tumor growth in xenograft models, with a reduction in tumor size by over 50% compared to control groups. -

Antimicrobial Resistance

Another investigation focused on the antimicrobial resistance patterns of MRSA when treated with quinoline derivatives. The study found that the compound not only inhibited growth but also reduced biofilm formation, which is crucial for combating persistent infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.